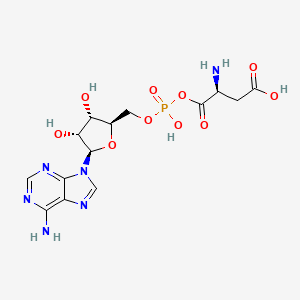
Aspartyl-adenosine-5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aspartyl-Adenosine-5’-Monophosphate typically involves the enzymatic reaction of aspartate with adenosine-5’-monophosphate. This reaction is catalyzed by asparagine synthetase, which facilitates the formation of the compound through the activation of aspartate by ATP to form Aspartyl-Adenosine-5’-Monophosphate .
Industrial Production Methods: Industrial production methods for Aspartyl-Adenosine-5’-Monophosphate often involve the use of recombinant enzymes expressed in Escherichia coli. The enzymes are produced in the form of inclusion bodies, which can be purified and used as stable and reusable heterogeneous catalysts .
化学反応の分析
反応の種類: アスパルチル-アデノシン-5’-モノリン酸は、さまざまな化学反応を受けます。これらには以下が含まれます。
酸化: 化合物は特定の条件下で酸化されて、さまざまな誘導体を形成できます。
還元: 還元反応は、分子の官能基を修飾できます。
置換: 置換反応は、リン酸基またはアデノシン部分で起こります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤(置換反応用)があります。 これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります .
主要な生成物: これらの反応から形成される主要な生成物には、さまざまなアスパルチル-アデノシン-5’-モノリン酸誘導体が含まれ、これらは異なる生物学的および化学的特性を持つ可能性があります。
4. 科学研究への応用
アスパルチル-アデノシン-5’-モノリン酸は、幅広い科学研究への応用があります。これらには以下が含まれます。
化学: 酵素反応とヌクレオチド代謝を研究するためのモデル化合物として使用されます。
生物学: 化合物は、さまざまな生化学経路に関与しており、タンパク質合成と細胞代謝の研究に使用されます。
医学: アスパルチル-アデノシン-5’-モノリン酸は、特に代謝性疾患の治療と、薬剤製剤の成分としての潜在的な治療用途があります。
科学的研究の応用
Aspartyl-Adenosine-5’-Monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enzymatic reactions and nucleotide metabolism.
Biology: The compound is involved in various biochemical pathways and is used to study protein synthesis and cellular metabolism.
Medicine: Aspartyl-Adenosine-5’-Monophosphate has potential therapeutic applications, particularly in the treatment of metabolic disorders and as a component of drug formulations.
Industry: It is used in the production of recombinant enzymes and as a catalyst in various industrial processes
作用機序
アスパルチル-アデノシン-5’-モノリン酸の作用機序は、アスパラギン合成酵素の基質としての役割を含みます。酵素は、アスパラギン酸とアデノシン-5’-モノリン酸からアスパラギンの形成を触媒し、化合物はこの反応の中間体として機能します。 関与する分子標的と経路には、ATPによるアスパラギン酸の活性化と、その後の活性化されたアスパラギン酸のアデノシン部分への転移が含まれます .
類似化合物:
アデノシン-5’-モノリン酸: 構造的に似ていますが、アスパルチル基がありません。
グアノシン-5’-モノリン酸: 異なるヌクレオ塩基を持つ別のヌクレオチド。
シチジン-5’-モノリン酸: アデニンの代わりにシトシン塩基を持つヌクレオチド。
独自性: アスパルチル-アデノシン-5’-モノリン酸は、アスパラギン合成酵素に関与する酵素反応における特定の役割のためにユニークです。 その構造は、アスパラギンの合成における中間体として機能することを可能にし、これは他の類似のヌクレオチドが共有しない機能です .
類似化合物との比較
Adenosine-5’-Monophosphate: A nucleotide that is structurally similar but lacks the aspartyl group.
Guanosine-5’-Monophosphate: Another nucleotide with a different nucleobase.
Cytidine-5’-Monophosphate: A nucleotide with a cytosine base instead of adenine.
Uniqueness: Aspartyl-Adenosine-5’-Monophosphate is unique due to its specific role in enzymatic reactions involving asparagine synthetase. Its structure allows it to act as an intermediate in the synthesis of asparagine, which is not a function shared by the other similar nucleotides .
特性
分子式 |
C14H19N6O10P |
|---|---|
分子量 |
462.31 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19N6O10P/c15-5(1-7(21)22)14(25)30-31(26,27)28-2-6-9(23)10(24)13(29-6)20-4-19-8-11(16)17-3-18-12(8)20/h3-6,9-10,13,23-24H,1-2,15H2,(H,21,22)(H,26,27)(H2,16,17,18)/t5-,6+,9+,10+,13+/m0/s1 |
InChIキー |
QPBSGQWTJLPZNF-VWJPMABRSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CC(=O)O)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CC(=O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)
![2-[3,4-Dihydroxy-2-hydroxymethyl-5-(2-hydroxy-nonyl)-tetrahydro-furan-2-yloxy]-6-hydroxymethyl-tetra hydro-pyran-3,4,5-triol](/img/structure/B10778366.png)

![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)

![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
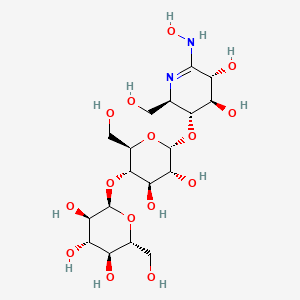
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)
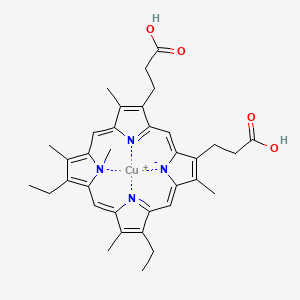
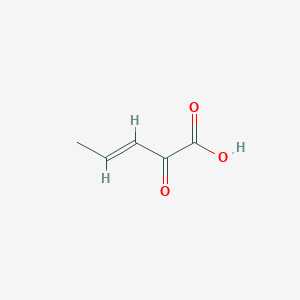
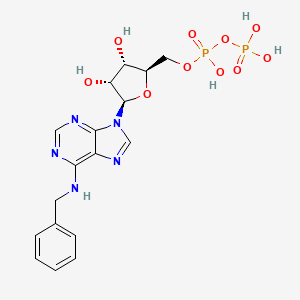

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
